molecular formula C19H13ClFNO B2943846 (E)-3-(2-Chloro-8-methylquinolin-3-yl)-1-(3-fluorophenyl)prop-2-en-1-one CAS No. 1798966-65-0

(E)-3-(2-Chloro-8-methylquinolin-3-yl)-1-(3-fluorophenyl)prop-2-en-1-one

Cat. No.: B2943846
CAS No.: 1798966-65-0
M. Wt: 325.77
InChI Key: CBRYJXHKXURRCK-UHFFFAOYSA-N
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Description

(E)-3-(2-Chloro-8-methylquinolin-3-yl)-1-(3-fluorophenyl)prop-2-en-1-one is an (E)-configured chalcone derivative designed for advanced pharmaceutical and medicinal chemistry research. This compound belongs to the quinoline family, a class of nitrogen-containing heterocycles recognized as key intermediates in organic synthesis and known for a multitude of biological properties . Quinoline derivatives are extensively investigated for their significant biological and pharmacological activities, including anti-bacterial, anti-fungal, anti-malarial, and anti-cancer potential . The molecular scaffold features a prop-2-en-1-one group bridging two aromatic systems, a structure common to chalcones which are themselves known for varied biological activity such as anti-inflammatory, antioxidative, and antibacterial effects . The specific incorporation of the 2-chloro-8-methylquinoline moiety is a strategic feature in medicinal chemistry, as 2-chloroquinoline-3-carbaldehyde derivatives are versatile building blocks for constructing fused or binary quinoline-based heterocyclic systems with enhanced biological profiles . Researchers can utilize this compound as a precursor for the synthesis of more complex molecular architectures, such as azetidin-2-one (beta-lactam) fused quinoline derivatives, which have shown promise as potent antimicrobial agents . The structural motif is also relevant in the development of novel compounds acting as bradykinin B2 receptor antagonists for treating skin diseases, highlighting the therapeutic relevance of this chemical class . This reagent provides researchers with a specialized chemical tool to explore new synthetic pathways and to develop and evaluate novel compounds for a wide spectrum of biological applications.

Properties

IUPAC Name

(E)-3-(2-chloro-8-methylquinolin-3-yl)-1-(3-fluorophenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClFNO/c1-12-4-2-6-14-10-15(19(20)22-18(12)14)8-9-17(23)13-5-3-7-16(21)11-13/h2-11H,1H3/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBRYJXHKXURRCK-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)Cl)C=CC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)Cl)/C=C/C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(2-Chloro-8-methylquinolin-3-yl)-1-(3-fluorophenyl)prop-2-en-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline moiety, which is known for its diverse biological properties. The presence of a chloro substituent and a fluorophenyl group enhances its pharmacological profile. The structural formula is represented as follows:

C17H14ClFN2O\text{C}_{17}\text{H}_{14}\text{Cl}\text{F}\text{N}_{2}\text{O}

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Inhibition of Enzymatic Activity : Many quinoline derivatives act as inhibitors of specific enzymes, including cytochrome P450 enzymes, which play crucial roles in drug metabolism and synthesis of steroid hormones .
  • Antimicrobial Properties : Some studies have shown that quinoline derivatives possess antimicrobial properties, making them potential candidates for treating infections .
  • Anticancer Activity : Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, suggesting a potential role in cancer therapy .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Activity Type Effect Reference
Enzyme InhibitionCYP450 inhibition
AntimicrobialEffective against Gram-positive bacteria
CytotoxicityInduces apoptosis in cancer cells

Case Studies

Several studies have explored the biological effects of quinoline derivatives:

  • Anticancer Study : A study published in Journal of Medicinal Chemistry demonstrated that a related quinoline compound exhibited significant cytotoxicity against human breast cancer cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
  • Enzyme Inhibition Research : Research highlighted the inhibitory effects on CYP17 enzyme by similar compounds, which are critical for androgen synthesis in prostate cancer treatment. This suggests that this compound may have therapeutic applications in hormone-dependent cancers .
  • Antimicrobial Efficacy : A comparative study indicated that quinoline derivatives showed promising activity against various bacterial strains, supporting their development as antimicrobial agents .

Comparison with Similar Compounds

Structural Comparisons

Substituent Effects on Molecular Geometry
  • Quinoline Derivatives: (2E)-3-(2-Chloro-8-methylquinolin-3-yl)-1-(2,4-dimethylquinolin-3-yl)prop-2-en-1-one ():
  • Dihedral angle between quinolinyl residues: 83.72° .
  • The steric bulk of the 2,4-dimethylquinoline group increases non-planarity compared to the 3-fluorophenyl group in the target compound. (2E)-3-(2-Chlorobenzo[h]quinolin-3-yl)-1-(2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one ():
Fluorophenyl Variants:
  • (E)-1-(4-Fluorophenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one (): Dihedral angle between aromatic rings: 7.14°–56.26°, influenced by hydroxyl and fluoro substituents .

Physicochemical Properties

Elemental Composition and Spectroscopy:
  • Target Compound: Theoretical formula: C₂₀H₁₄ClFNO. Expected elemental analysis: ~71% C, ~4% H, ~4% N (based on analogs in ).
  • (2E)-1-{3-[(7-Chloroquinolin-4-yl)amino]phenyl}-3-(3-fluorophenyl)prop-2-en-1-one (): Elemental analysis: 71.56% C, 4.00% H, 6.95% N . The addition of a 7-chloroquinoline amino group increases nitrogen content compared to the target compound.
Spectroscopic Data:
  • 13C NMR: Target compound’s quinoline carbons: δ ~115–161 ppm (similar to ). Fluorophenyl carbons: δ ~115–152 ppm .
  • HRMS: Expected [M+1]⁺ for target compound: ~362.08 (calculated from C₂₀H₁₄ClFNO).
Antimicrobial Activity:
  • Quinoline-8-yloxy Chalcones (): Docking scores: 7.3–7.4 kcal/mol against viral targets, suggesting strong binding affinity . The target compound’s 2-chloro-8-methylquinoline group may enhance lipophilicity and membrane permeability.
  • 4-Fluorophenyl Chalcones ():
    • MIC against S. aureus: 8–32 µg/mL .
    • The 3-fluorophenyl group in the target compound may reduce steric hindrance, improving target interaction.
Anticancer Potential:
  • (E)-3-(1H-indol-3-yl)-1-(8-methoxy-2,2-dimethyl-2H-chromen-6-yl)prop-2-en-1-one (): IC₅₀: 1.2–3.8 µM against breast cancer cells . The target compound’s chloro and methyl groups on quinoline may enhance DNA intercalation or kinase inhibition.

Crystallographic Analysis:

  • Software : SHELX suite for refinement ; WinGX/ORTEP for visualization .
  • Planarity : Confirmed via torsional angles (e.g., C1–C2–C3–C4 = 0.2° in ) .

Tables

Table 1: Structural and Elemental Comparison

Compound Substituents Elemental Analysis (% C/H/N) Dihedral Angle (°)
Target Compound 2-Cl-8-Me-quinoline, 3-F-Ph ~71/4/4 83.72
(2E)-3-(2-Cl-8-Me-quinolin-3-yl)-1-(2,4-diMe-quinolin-3-yl)prop-2-en-1-one 2-Cl-8-Me-quinoline, 2,4-diMe-quinoline N/A 83.72
(2E)-1-{3-[(7-Cl-quinolin-4-yl)amino]phenyl}-3-(3-F-Ph)prop-2-en-1-one 7-Cl-quinoline, 3-F-Ph 71.56/4.00/6.95 N/A

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